The synthesis of (S,R)-S63845 involves several key steps that utilize modern organic chemistry techniques. One common method includes:
Technical details regarding reaction conditions, including temperature, solvent choice, and reaction time, are crucial for optimizing yield and selectivity.
(S,R)-S63845 has a complex molecular structure characterized by multiple stereocenters. Its molecular formula is typically represented as CHNO, where x, y, z, and w correspond to specific counts of carbon, hydrogen, nitrogen, and oxygen atoms respectively.
(S,R)-S63845 participates in various chemical reactions primarily related to its interaction with biological targets. Key reactions include:
Technical details regarding kinetics and thermodynamics of these reactions are critical for evaluating the compound's efficacy and safety profiles.
The mechanism of action of (S,R)-S63845 centers on its ability to inhibit BCL-2-mediated survival signaling pathways in cancer cells. Upon binding to BCL-2:
Data supporting this mechanism include cellular assays demonstrating increased apoptosis rates in cancer cell lines treated with (S,R)-S63845 compared to controls.
(S,R)-S63845 possesses several notable physical and chemical properties:
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry to confirm identity and purity.
(S,R)-S63845 is primarily studied for its potential applications in oncology:
Myeloid Cell Leukemia 1 is an essential anti-apoptotic member of the B-Cell Lymphoma 2 protein family that functions as a master regulator of mitochondrial apoptosis. Its overexpression represents a fundamental mechanism by which cancer cells evade programmed cell death. Structurally, Myeloid Cell Leukemia 1 contains four B-Cell Lymphoma 2 homology domains (BH1-BH4) and a characteristic extended N-terminal region with PEST sequences (rich in proline, glutamic acid, serine, and threonine) that confer rapid turnover. Unlike other anti-apoptotic family members, Myeloid Cell Leukemia 1 possesses a uniquely electropositive binding groove that dictates its specific interactions with pro-apoptotic proteins [1] [4].
Myeloid Cell Leukemia 1 exerts its pro-survival function primarily by sequestering pro-apoptotic effector proteins B-Cell Lymphoma 2 Antagonist/Killer and B-Cell Lymphoma 2 Associated X Protein, preventing their oligomerization and subsequent mitochondrial outer membrane permeabilization. It also neutralizes specific BH3-only proteins including B-Cell Lymphoma 2 Interacting Mediator of Cell Death and phorbol-12-myristate-13-acetate-induced protein 1. The critical gatekeeper role of Myeloid Cell Leukemia 1 is evidenced by embryonic lethality observed in Mcl1 knockout mice and rapid ablation of mature lymphocytes upon conditional deletion in adult models [4] [6].
Beyond its canonical anti-apoptotic function, Myeloid Cell Leukemia 1 localizes to the inner mitochondrial membrane where it regulates mitochondrial architecture, energy metabolism, and cristae organization through interactions with dynamin-related protein 1 and optic atrophy 1 protein. This dual functionality establishes Myeloid Cell Leukemia 1 as a multifaceted guardian of cellular viability whose dysregulation creates a permissive environment for tumorigenesis [4] [7].
Table 1: Key Anti-Apoptotic B-Cell Lymphoma 2 Family Proteins and Their Characteristics
Protein | Chromosomal Location | Binding Partners | Half-Life | Key Functional Differences |
---|---|---|---|---|
Myeloid Cell Leukemia 1 | 1q21.2 | B-Cell Lymphoma 2 Antagonist/Killer, B-Cell Lymphoma 2 Interacting Mediator of Cell Death, phorbol-12-myristate-13-acetate-induced protein 1 | 2-4 hours | PEST domains, multiple phosphorylation sites, regulates mitochondrial dynamics |
B-Cell Lymphoma 2 | 18q21.33 | B-Cell Lymphoma 2 Associated X Protein, B-Cell Lymphoma 2 Antagonist/Killer, B-Cell Lymphoma 2 Interacting Mediator of Cell Death, BCL2 Associated Agonist of Cell Death | >10 hours | First discovered, t(14;18) translocation in lymphoma |
B-Cell Lymphoma Extra Large | 20q11.21 | B-Cell Lymphoma 2 Associated X Protein, B-Cell Lymphoma 2 Antagonist/Killer, BCL2 Associated Agonist of Cell Death | >10 hours | Critical platelet survival factor |
Myeloid Cell Leukemia 1 is among the most frequently amplified genes across human cancers, with overexpression observed in diverse malignancies including acute myeloid leukemia, multiple myeloma, non-small cell lung carcinoma, breast adenocarcinoma, and osteosarcoma. Genomic analyses reveal Myeloid Cell Leukemia 1 copy number gains in approximately 40% of multiple myeloma cases and 46.3% of osteosarcoma specimens, correlating with significantly shorter progression-free and overall survival [2] [3].
In hematological contexts, Myeloid Cell Leukemia 1 dependency is particularly pronounced. Multiple myeloma cells exhibit exquisite sensitivity to Myeloid Cell Leukemia 1 inhibition due to constitutive expression of B-Cell Lymphoma 2 Interacting Mediator of Cell Death and reliance on interleukin-6-mediated signaling that transcriptionally upregulates Myeloid Cell Leukemia 1 through Janus Kinase/Signal Transducer and Activator of Transcription pathways. Acute myeloid leukemia blasts similarly depend on Myeloid Cell Leukemia 1 for survival, especially in monocytic subtypes [2] [9].
Solid tumors leverage Myeloid Cell Leukemia 1 overexpression to resist conventional therapies. In breast cancer, Myeloid Cell Leukemia 1 confers resistance to taxanes and anthracyclines by compensating for B-Cell Lymphoma 2 inhibition. Osteosarcoma models demonstrate that Myeloid Cell Leukemia 1 amplification creates therapeutic vulnerability to specific inhibitors. Additionally, oncogenic signaling pathways including Phosphatidylinositol 3-Kinase/Protein Kinase B, Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase, and Janus Kinase/Signal Transducer and Activator of Transcription enhance Myeloid Cell Leukemia 1 transcription, translation, and stability, establishing feed-forward survival loops in malignant cells [3] [4] [7].
Table 2: Prevalence of Myeloid Cell Leukemia 1 Dysregulation Across Malignancies
Cancer Type | Frequency of Alteration | Prognostic Association | Functional Dependence |
---|---|---|---|
Multiple Myeloma | 40% gain/amplification (1q21) | Shorter PFS/OS | Essential for plasma cell survival |
Osteosarcoma | 46.3% amplification | Not reported | Correlates with inhibitor sensitivity |
Acute Myeloid Leukemia | Overexpression in >50% | Primary refractory disease | Protects leukemic stem cells |
Breast Cancer | Overexpression in 30-60% | Poor survival, therapy resistance | Compensates for B-Cell Lymphoma 2 inhibition |
Non-Small Cell Lung Cancer | Overexpression in >40% | Poor survival | Mediates tyrosine kinase inhibitor resistance |
The therapeutic strategy of inhibiting anti-apoptotic B-Cell Lymphoma 2 family proteins evolved from the observation that cancer cells exhibit "primed" apoptotic states. Early B-Cell Lymphoma 2 Homology 3 mimetics like obatoclax and gossypol exhibited limited efficacy due to promiscuous target engagement and off-target effects. Obatoclax functioned as a pan-B-Cell Lymphoma 2 inhibitor with weak affinity for all anti-apoptotic members, including Myeloid Cell Leukemia 1, but demonstrated B-Cell Lymphoma 2 Antagonist/Killer/B-Cell Lymphoma 2 Associated X Protein-independent cytotoxicity, suggesting non-specific mechanisms [5] [10].
The development of ABT-737 represented a significant advancement through its selective targeting of B-Cell Lymphoma 2, B-Cell Lymphoma Extra Large, and B-Cell Lymphoma W. However, its inability to inhibit Myeloid Cell Leukemia 1 permitted compensatory resistance mechanisms. This limitation became clinically evident when navitoclax (orally bioavailable ABT-737 derivative) demonstrated thrombocytopenia from B-Cell Lymphoma Extra Large inhibition and variable efficacy in solid tumors where Myeloid Cell Leukemia 1 frequently mediates resistance [5] [9].
Venetoclax emerged as a B-Cell Lymphoma 2-selective inhibitor that avoids B-Cell Lymphoma Extra Large-associated thrombocytopenia, showing remarkable efficacy in chronic lymphocytic leukemia with 17p deletion. However, its limited activity against Myeloid Cell Leukemia 1-dependent malignancies underscored the need for specific Myeloid Cell Leukemia 1 inhibitors. The discovery of (S,R)-S63845 stemmed from structure-based drug design leveraging the unique electrostatic properties of the Myeloid Cell Leukemia 1 BH3-binding groove. Optimization yielded compounds with nanomolar affinity capable of disrupting Myeloid Cell Leukemia 1/B-Cell Lymphoma 2 Antagonist/Killer interactions while sparing B-Cell Lymphoma Extra Large binding [4] [7].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.: 42599-90-6
CAS No.: